![molecular formula C17H25ClN2O2 B4853342 1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-propylpiperazine](/img/structure/B4853342.png)
1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-propylpiperazine
Descripción general
Descripción
1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-propylpiperazine, also known as CPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPP is a piperazine derivative that has been shown to have various biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The exact mechanism of action of 1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-propylpiperazine is not fully understood, but it is believed to act on various molecular targets in the body. 1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-propylpiperazine has been shown to interact with various receptors in the brain, including the dopamine D2 receptor and the sigma-1 receptor. It has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and monoamine oxidase.
Biochemical and Physiological Effects:
1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-propylpiperazine has been shown to have various biochemical and physiological effects, including neuroprotection, anti-tumor activity, and vasodilation. In the brain, 1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-propylpiperazine has been shown to protect against oxidative stress and inflammation, which are implicated in neurodegenerative diseases. In cancer cells, 1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-propylpiperazine has been shown to induce apoptosis and inhibit cell proliferation. In the cardiovascular system, 1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-propylpiperazine has been shown to relax blood vessels and reduce blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-propylpiperazine has several advantages for lab experiments, including its relatively simple synthesis and its well-characterized chemical properties. However, 1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-propylpiperazine also has some limitations, including its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on 1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-propylpiperazine, including:
1. Further studies on the mechanism of action of 1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-propylpiperazine, particularly in the brain and in cancer cells.
2. Development of new synthetic methods for 1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-propylpiperazine that improve its solubility and reduce its toxicity.
3. Evaluation of the pharmacokinetics and pharmacodynamics of 1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-propylpiperazine in animal models and humans.
4. Exploration of the potential therapeutic applications of 1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-propylpiperazine in other fields, such as immunology and infectious diseases.
5. Development of 1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-propylpiperazine derivatives with improved potency and selectivity for specific molecular targets.
Aplicaciones Científicas De Investigación
1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-propylpiperazine has been studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and cardiovascular disease. In neuroscience, 1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-propylpiperazine has been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, 1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-propylpiperazine has been shown to have anti-tumor properties and may be useful in the treatment of various types of cancer. In cardiovascular disease, 1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-propylpiperazine has been shown to have vasodilatory properties and may be useful in the treatment of hypertension and other cardiovascular conditions.
Propiedades
IUPAC Name |
2-(2-chloro-5-methylphenoxy)-1-(4-propylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O2/c1-4-7-19-8-10-20(11-9-19)17(21)14(3)22-16-12-13(2)5-6-15(16)18/h5-6,12,14H,4,7-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJKSAPAMMZOTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)C(C)OC2=C(C=CC(=C2)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-5-methylphenoxy)-1-(4-propylpiperazin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



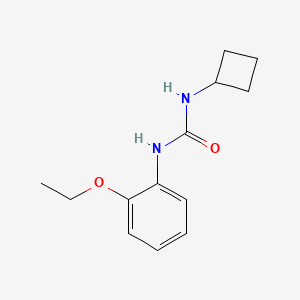
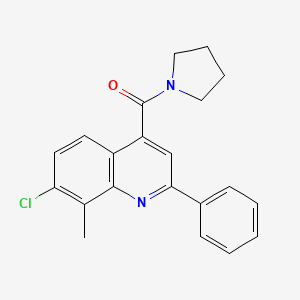
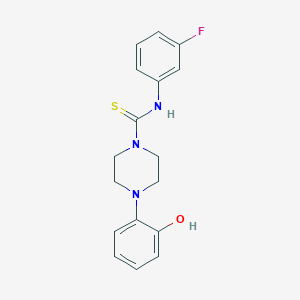
![N-(4-chloro-2,5-dimethoxyphenyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4853297.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(2-thienylcarbonyl)-4-piperidinecarboxamide](/img/structure/B4853305.png)
![3-{5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B4853325.png)
![4-butyl-7-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B4853327.png)
![N-(3-chloro-2-methylphenyl)-N'-[2-(dimethylamino)ethyl]ethanediamide](/img/structure/B4853336.png)
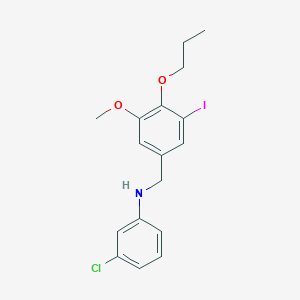
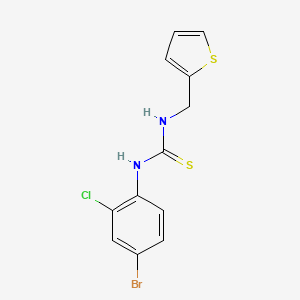
![methyl 3-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-2-thiophenecarboxylate](/img/structure/B4853361.png)
![2-phenyl-N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B4853368.png)
![3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1-(4-ethylphenyl)-2,5-pyrrolidinedione](/img/structure/B4853371.png)
![N-butyl-2-[(2-naphthylsulfonyl)amino]benzamide](/img/structure/B4853377.png)